Cas no 1566360-76-6 (4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid)

4,4,4-Trifluoro-3-(1,3-thiazol-5-yl)butanoic acid is a fluorinated thiazole derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a trifluoromethyl group and a thiazole heterocycle, enhances metabolic stability and bioactivity, making it valuable for drug discovery and crop protection research. The compound's carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. Its high purity and well-defined chemical properties ensure reproducibility in synthetic workflows. This intermediate is particularly useful in the development of bioactive molecules targeting enzyme inhibition or receptor modulation, offering researchers a versatile building block for innovative compound design.
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid structure
1566360-76-6 structure
Product name:4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
CAS No:1566360-76-6
MF:C7H6F3NO2S
MW:225.188251018524
CID:5989850
PubChem ID:104078493

4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
    • EN300-1932554
    • 1566360-76-6
    • Inchi: 1S/C7H6F3NO2S/c8-7(9,10)4(1-6(12)13)5-2-11-3-14-5/h2-4H,1H2,(H,12,13)
    • InChI Key: MIIYIQFKAJLJLW-UHFFFAOYSA-N
    • SMILES: S1C=NC=C1C(C(F)(F)F)CC(=O)O

Computed Properties

  • Exact Mass: 225.00713409g/mol
  • Monoisotopic Mass: 225.00713409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4Ų
  • XLogP3: 1.7

4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932554-5.0g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
5g
$4309.0 2023-06-02
Enamine
EN300-1932554-0.5g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
0.5g
$946.0 2023-09-17
Enamine
EN300-1932554-1g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
1g
$986.0 2023-09-17
Enamine
EN300-1932554-0.1g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
0.1g
$867.0 2023-09-17
Enamine
EN300-1932554-0.25g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
0.25g
$906.0 2023-09-17
Enamine
EN300-1932554-0.05g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
0.05g
$827.0 2023-09-17
Enamine
EN300-1932554-5g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
5g
$2858.0 2023-09-17
Enamine
EN300-1932554-2.5g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
2.5g
$1931.0 2023-09-17
Enamine
EN300-1932554-1.0g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
1g
$1485.0 2023-06-02
Enamine
EN300-1932554-10.0g
4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid
1566360-76-6
10g
$6390.0 2023-06-02

Additional information on 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid

4,4,4-Trifluoro-3-(1,3-thiazol-5-yl)butanoic acid (CAS No. 1566360-76-6): A Comprehensive Overview

4,4,4-Trifluoro-3-(1,3-thiazol-5-yl)butanoic acid (CAS No. 1566360-76-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a thiazole ring, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid consists of a butanoic acid backbone with a trifluoromethyl group at the 4-position and a thiazole ring at the 3-position. The presence of these functional groups imparts distinct chemical properties to the molecule, such as increased lipophilicity and enhanced metabolic stability. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Recent studies have explored the potential of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid effectively inhibits cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

In addition to its anti-inflammatory properties, 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. A study published in the Cancer Research journal reported that 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid selectively targets and kills cancer cells while sparing normal cells, making it a promising candidate for further development in oncology.

The synthesis of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid has been optimized to improve yield and purity. Various synthetic routes have been reported in the literature, including multistep processes involving selective fluorination and ring formation reactions. One efficient method involves the reaction of 2-bromothiazole with trifluoromethylacetic acid followed by subsequent transformations to achieve the desired product. These synthetic advancements have facilitated the large-scale production of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid, enabling its broader application in research and development.

The physicochemical properties of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid, such as its solubility and stability under different conditions, have been extensively studied. This information is crucial for formulating drug delivery systems and optimizing dosing regimens. For example, studies have shown that the compound exhibits good solubility in organic solvents and can be formulated into various dosage forms such as tablets and injectable solutions.

Clinical trials are currently underway to evaluate the safety and efficacy of 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and support further clinical investigation into its therapeutic potential.

In conclusion, 4,4,4-trifluoro-3-(1,3-thiazol-5-yl)butanoic acid (CAS No. 1566360-76-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility.

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